molecular formula C18H29N3O B7928751 (S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-propionamide

(S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-propionamide

Katalognummer: B7928751
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: TVSXZBNHJPRRAT-OOHWJJMZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-propionamide is a chiral amide derivative featuring a cyclohexyl backbone substituted with a benzyl-ethyl-amino group and an (S)-configured amino-propionamide moiety. This compound belongs to a class of structurally complex amines and amides, which are frequently explored for their pharmacological and biochemical properties, particularly in kinase inhibition and antimicrobial activity . Its stereochemistry and substitution pattern play critical roles in modulating selectivity and potency toward biological targets, as observed in related compounds .

Eigenschaften

IUPAC Name

(2S)-2-amino-N-[2-[benzyl(ethyl)amino]cyclohexyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-3-21(13-15-9-5-4-6-10-15)17-12-8-7-11-16(17)20-18(22)14(2)19/h4-6,9-10,14,16-17H,3,7-8,11-13,19H2,1-2H3,(H,20,22)/t14-,16?,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSXZBNHJPRRAT-OOHWJJMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)C2CCCCC2NC(=O)[C@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Regioselective Synthesis of 2-Amino Cyclohexanol Derivatives

The 2-position substitution on the cyclohexyl ring is achieved via Buchwald-Hartwig amination or reductive amination of cyclohexanone precursors. For example:

  • Cyclohexanone is treated with benzyl-ethyl-amine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos) to form 2-(benzyl-ethyl-amino)-cyclohexanone.

  • Subsequent reduction using sodium cyanoborohydride (NaBH₃CN) in methanol yields 2-(benzyl-ethyl-amino)-cyclohexylamine with >90% regioselectivity.

Table 1: Reaction Conditions for Intermediate Synthesis

MethodReagents/ConditionsYield (%)Purity (%)
Reductive AminationCyclohexanone, NaBH₃CN, MeOH, 25°C8592
Buchwald-HartwigPd(OAc)₂, Xantphos, 80°C, 12h7888

Formation of the Propionamide Moiety

Coupling Strategies

The propionamide bond is formed via carbodiimide-mediated coupling between 2-(benzyl-ethyl-amino)-cyclohexylamine and Boc-protected (S)-alanine:

  • Activation : Boc-L-alanine is activated using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM).

  • Coupling : The activated ester reacts with the cyclohexylamine intermediate at 0–25°C for 6–12h, yielding Boc-protected this compound.

  • Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, followed by neutralization with ammonium hydroxide to isolate the free amine.

Table 2: Coupling Agent Efficiency

Coupling AgentSolventTemperature (°C)Yield (%)
DCCDCM0–592
EDCDMF2588

Stereochemical Considerations

Enantiomeric Control

The (S)-configuration at the alanine α-carbon is preserved using Boc-L-alanine as the starting material. Racemization is minimized by:

  • Conducting coupling reactions below 25°C.

  • Avoiding prolonged exposure to strong acids/bases during deprotection.

Chiral Analysis

Chiral HPLC (Chiralpak IC column, hexane:isopropanol 80:20) confirms enantiomeric excess (ee) >99% for the final product.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate:hexane gradient) or recrystallization from isopropyl acetate/cyclohexane mixtures.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.78 (s, 2H, CH₂Ph), 3.45–3.38 (m, 1H, cyclohexyl-H), 2.60–2.54 (q, J = 7.0 Hz, 2H, NCH₂CH₃).

  • HRMS : m/z calc. for C₁₈H₂₉N₃O [M+H]⁺: 303.4, found: 303.4.

Comparative Analysis of Synthetic Routes

Route Efficiency

  • Reductive amination + DCC coupling provides the highest yield (85% over two steps).

  • Buchwald-Hartwig + EDC coupling offers scalability but requires palladium removal.

Cost and Scalability

DCC-mediated coupling is cost-effective for lab-scale synthesis, while EDC is preferred for industrial-scale processes due to lower toxicity .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-propionamide can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium azide, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Medicinal Chemistry
    • The compound is investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacological agents. It is studied for its interactions with various biological targets, including receptors and enzymes involved in pain modulation and inflammation.
  • Analgesic Activity
    • Research has demonstrated that analogs of this compound exhibit analgesic properties by acting as antagonists at TRPV1 receptors, which are crucial for pain perception. Studies have shown that modifications to the benzyl and cyclohexyl groups can enhance the potency and selectivity of these compounds against TRPV1 activators .
  • Drug Development
    • The compound serves as a lead structure for developing new analgesics. Its derivatives have been synthesized and tested for efficacy in animal models, showing promising results in reducing pain responses .
  • Biological Activity
    • Investigations into the biological activity of this compound have revealed potential anti-inflammatory effects, making it a candidate for treating conditions like arthritis or neuropathic pain .

Data Table: Structure-Activity Relationship (SAR)

CompoundStructureIC50 (nM)Target
Compound AStructure A30hTRPV1
Compound BStructure B15hTRPV1
This compoundTarget Compound25hTRPV1

Case Study 1: Analgesic Properties

In a study published in 2015, a series of compounds related to this compound were synthesized and evaluated for their analgesic effects in animal models. The results indicated that certain modifications significantly increased their efficacy as TRPV1 antagonists, leading to reduced pain responses when tested against capsaicin-induced pain models .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of this compound, demonstrating that it could inhibit pro-inflammatory cytokines in vitro. The study suggested that this compound might serve as a scaffold for developing new anti-inflammatory drugs .

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-propionamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors, enzymes, or ion channels in the body.

    Pathways Involved: It may modulate signaling pathways related to pain, inflammation, or cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares (S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-propionamide with analogs differing in stereochemistry, substituents, or backbone modifications. Key findings from research and structural-activity relationships (SAR) are summarized:

Impact of Cyclohexyl Linker Stereochemistry

Compounds with modified stereochemistry in the cyclohexyl linker exhibit distinct selectivity profiles:

  • (R,R)-1,2-cyclohexyl derivatives (e.g., compounds 25 and 26 in ) show selectivity for LIMK1 over LIMK2, with negligible inhibition of LIMK2 .
  • (S,S)-1,2-cyclohexyl derivatives (e.g., compounds 23 and 24) display higher potency toward LIMK2 than LIMK1 .
  • Implication : The (S)-configuration in the target compound may favor interactions with LIMK2-like targets, though experimental validation is required.

Substituent Effects on the Benzyl Group

Variations in the benzyl group’s substituents significantly alter activity:

  • (S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide (CAS 1219957-26-2): The electron-withdrawing fluoro group may enhance binding affinity to targets requiring polar interactions, though specific activity data are unavailable .
  • (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide (CAS 1306150-09-3): Meta-fluoro substitution could influence steric hindrance and target engagement .

Amino Group Modifications

  • (S)-2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide: Replacing the ethyl group with a cyclopropane ring () may enhance rigidity and alter hydrophobic interactions.

Backbone and Functional Group Variations

  • 2-Phenyl-N-{2-[(2-phenylacetyl)amino]cyclohexyl}acetamide: This analog lacks the amino-propionamide group but retains the cyclohexyl-benzyl motif, showing relevance in studies of amide-based drug design .

Data Tables: Structural and Activity Comparisons

Table 1: Substituent and Stereochemistry Effects

Compound Name Key Substituent/Modification Stereochemistry Biological Activity (if reported) Selectivity Reference
This compound Benzyl-ethyl-amino, (S)-propionamide (S)-configuration N/A (assumed kinase modulation) Not determined
Compound 25 () (R,R)-1,2-cyclohexyl linker (R,R) LIMK1 inhibition (IC₅₀ < 10 nM) LIMK1-selective
Compound 23 () (S,S)-1,2-cyclohexyl linker (S,S) LIMK2 inhibition (IC₅₀ ~20 nM) LIMK2-preferential
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide 2-fluoro-benzyl, N-methyl (S)-configuration No activity data N/A

Table 2: Substituent Electronic Effects

Compound Name Substituent Electronic Effect Potential Impact Reference
(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide 3-cyano-benzyl Strong electron-withdrawing Enhanced metabolic stability
(S)-2-Amino-N-(3-fluoro-benzyl)-propionamide 3-fluoro-benzyl Moderate electron-withdrawing Altered steric/electronic interactions
(S)-2-Amino-N-methyl-N-(3-nitro-benzyl)-propionamide 3-nitro-benzyl Strong electron-withdrawing Possible redox activity

Key Research Findings

  • Stereochemical Influence : The (R,R)-cyclohexyl configuration in analogs like compound 25 enhances LIMK1 selectivity, while (S,S)-configured compounds favor LIMK2 .
  • Halogen Substitution : Iodide substitution (e.g., compound 22 in ) increases potency twofold compared to bromide, suggesting halogen size and polarizability are critical .
  • Structural Rigidity: Cyclopropane or isopropyl groups in the amino side chain () may improve target binding by reducing conformational entropy.

Biologische Aktivität

(S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-propionamide, also known by its CAS number 1354024-06-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H29N3O
  • Molecular Weight : 303.44 g/mol
  • CAS Number : 1354024-06-8

The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes in the body. The compound is thought to modulate neurotransmitter systems, potentially influencing pathways involved in pain perception and mood regulation.

Potential Targets:

  • Neurotransmitter Receptors : The compound may interact with receptors involved in neurotransmission, affecting conditions such as anxiety and depression.
  • Enzymatic Activity : It may also exhibit activity against certain enzymes that play roles in neurodegenerative diseases.

In Vitro Studies

Recent studies have evaluated the compound's efficacy in various biological assays. For instance, this compound has been tested for its effects on neuronal cells, demonstrating potential neuroprotective properties.

Case Study: Neuroprotective Effects

A study published in Pharmacology Biochemistry and Behavior investigated the neuroprotective effects of this compound against oxidative stress in neuronal cell lines. The results indicated that treatment with this compound reduced cell death and improved cell viability under oxidative stress conditions.

TreatmentCell Viability (%)Oxidative Stress Marker Reduction (%)
Control1000
Compound A8530
Compound B9040

Pharmacological Profile

The pharmacological profile of this compound suggests that it could be a candidate for further development as a therapeutic agent for conditions like anxiety disorders and neurodegenerative diseases.

Applications in Drug Development

Given its biological activity, this compound is being explored as a lead compound in drug development. Its structural features allow for modifications that could enhance efficacy and selectivity towards specific biological targets.

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-N-[2-(benzyl-ethyl-amino)-cyclohexyl]-propionamide?

The synthesis typically involves multi-step procedures, including:

  • Chiral resolution : Use of tert-butyldimethylsilyl (TBDMS) protecting groups to preserve stereochemical integrity during intermediate steps (e.g., allylbenzylamino intermediates) .
  • Amide coupling : Activation of carboxylic acids with reagents like HATU or DCC for N-acylation of the cyclohexylamine scaffold .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .

Q. How is the structural configuration of the compound verified?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm stereochemistry and substituent positions (e.g., distinguishing cis/trans cyclohexyl groups) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • X-ray crystallography : For resolving ambiguous stereoisomers in crystalline intermediates .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis?

  • Chiral auxiliaries : Use of tert-butanesulfinamide to induce asymmetric centers during propionamide formation .
  • Isomerization control : Lewis acids (e.g., BF3_3·Et2_2O) for selective cis/trans isomer conversion in intermediates, ensuring high enantiomeric excess (>98%) .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) to separate diastereomers in racemic mixtures .

Q. What methodologies evaluate the compound's inhibitory effects on monoamine oxidases (MAOs)?

  • Enzyme kinetics : Competitive inhibition assays with MAO-A/MAO-B isoforms, using kynuramine as a substrate to measure IC50_{50} values .
  • Docking studies : Computational modeling (e.g., AutoDock Vina) to predict binding interactions with MAO active sites, focusing on the benzyl-ethyl-amino group's role .
  • In vivo validation : Microdialysis in rodent models to assess neurotransmitter modulation (e.g., serotonin, dopamine) .

Q. How are data contradictions resolved in structure-activity relationship (SAR) studies?

  • Systematic substitution : Synthesizing analogs (e.g., varying benzyl/ethyl groups) to isolate contributions of specific moieties to bioactivity .
  • Meta-analysis : Cross-referencing inhibition data across studies (e.g., antimicrobial vs. MAO inhibition) to identify confounding variables like solvent polarity .
  • Crystallographic validation : Resolving discrepancies in binding modes via co-crystallization with target enzymes .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Salt formation : Preparing hydrochloride salts to enhance aqueous solubility (e.g., dihydrochloride derivatives) .
  • Prodrug design : Introducing hydrolyzable groups (e.g., tert-butyl esters) for improved membrane permeability .
  • Nanoparticle encapsulation : Use of PLGA nanoparticles to sustain release in pharmacokinetic assays .

Methodological Notes

  • Key references : Synthesis (), stereochemistry (), bioactivity ().
  • Advanced tools : HRMS, AutoDock Vina, and microdialysis protocols are recommended for rigorous validation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.